molecular formula C13H20ClN B12450432 Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride

Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride

Cat. No.: B12450432
M. Wt: 225.76 g/mol
InChI Key: NXHIUKVYXINEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride is a chemical compound with the molecular formula C13H19N . Cl H. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a butyl group attached to a phenylprop-2-en-1-yl amine moiety, and it is commonly used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride typically involves the reaction of butylamine with cinnamaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride can be compared with other similar compounds, such as:

  • Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
  • sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride

These compounds share similar structural features but differ in specific functional groups or substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities.

Properties

IUPAC Name

N-(3-phenylprop-2-enyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-10,14H,2-3,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHIUKVYXINEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNCC=CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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